(9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide

Catalog No.
S11175428
CAS No.
M.F
C33H47NO
M. Wt
473.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octad...

Product Name

(9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide

IUPAC Name

(9Z,12Z)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide

Molecular Formula

C33H47NO

Molecular Weight

473.7 g/mol

InChI

InChI=1S/C33H47NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-33(35)34-32(31-21-18-17-19-22-31)28-30-26-24-29(2)25-27-30/h7-8,10-11,17-19,21-22,24-27,32H,3-6,9,12-16,20,23,28H2,1-2H3,(H,34,35)/b8-7-,11-10-

InChI Key

GSPPFJJUCULBDC-NQLNTKRDSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2

Moctamide is a linoleic acid derivative with antihyperlipidemic activity.

(9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide is a synthetic compound that belongs to the class of macamide derivatives. Characterized by its long carbon chain and specific double bond configurations (9Z and 12Z), this compound features an amide functional group linked to a phenethyl moiety. Its molecular formula is C26H41N, and it is recognized for its structural complexity and potential biological significance.

Due to its functional groups:

  • Oxidation: The double bonds in the structure can be oxidized to form epoxides or aldehydes.
  • Hydrogenation: The double bonds can also be hydrogenated to yield saturated derivatives.
  • Amidation Reactions: The amide bond can be modified through reactions with various carboxylic acids or amines, enabling the synthesis of analogues with altered biological properties .

Research indicates that (9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide exhibits significant biological activity, particularly as an anti-inflammatory agent. It has shown promising results in inhibiting tumor necrosis factor-alpha (TNF-α), which is crucial in inflammatory responses. In vitro studies have demonstrated an IC50 value of approximately 14.2 μM, indicating its effectiveness in modulating inflammatory pathways .

The synthesis of (9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide typically involves the following steps:

  • Starting Material: The synthesis begins with (9Z,12Z)-octadeca-9,12-dienoyl chloride.
  • Amidation Reaction: This chloride is reacted with 2-(4-methylphenyl)-1-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
  • Purification: The resulting product is purified using techniques such as flash chromatography to isolate the desired compound from by-products.

(9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing anti-inflammatory drugs.
  • Cosmetic Formulations: Due to its biological activity, it may be used in formulations aimed at reducing inflammation or irritation in skin care products.
  • Research: It serves as a valuable tool in studying the mechanisms of inflammation and related diseases .

Interaction studies have focused on how this compound affects various biological pathways:

  • TNF-α Inhibition: It has been studied for its ability to inhibit TNF-α production, which plays a pivotal role in inflammatory diseases.
  • Structure-Activity Relationship (SAR): Modifications at different positions of the molecule have been explored to optimize its biological activity and reduce cytotoxicity. Variations in substituents on the benzyl position have been shown to significantly influence its pharmacological profile .

Several compounds share structural similarities with (9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide. Here are some notable comparisons:

Compound NameStructure CharacteristicsBiological Activity
(9Z,12Z)-Octadeca-9,12-dienamideSimilar amide structure but without phenethyl substitutionModerate anti-inflammatory effects
N-[2-(4-Methylphenyl)ethyl]octadeca-9,12-dienamideLacks phenyl group; shorter carbon chainLower anti-inflammatory activity
(9Z,12Z)-Phenethyl octadeca-9,12-dienoateEster instead of amide; similar carbon chainLimited anti-inflammatory activity

The uniqueness of (9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide lies in its specific structural features that enhance its lipophilicity and biological activity compared to other derivatives. The presence of both methyl and phenyl groups contributes to its distinctive pharmacological properties .

XLogP3

10.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

473.365765123 g/mol

Monoisotopic Mass

473.365765123 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-08-2024

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